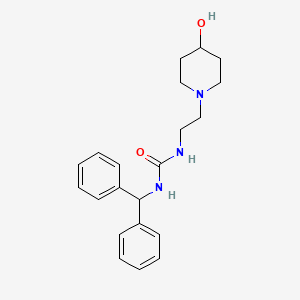

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c25-19-11-14-24(15-12-19)16-13-22-21(26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,25H,11-16H2,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKQOZKMKYLHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves multiple steps:

Formation of the 4-hydroxypiperidine intermediate: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the benzhydryl group: The benzhydryl group is introduced through nucleophilic substitution reactions, where the hydroxypiperidine intermediate reacts with benzhydryl chloride under basic conditions.

Urea formation: The final step involves the reaction of the benzhydryl-substituted hydroxypiperidine with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea undergoes various chemical reactions:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone under the influence of oxidizing agents like potassium permanganate.

Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Medicine: Research has indicated its potential use in developing drugs for treating cancer and other diseases.

Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as histone deacetylases (HDACs) in cancer cells.

Pathways: By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can be compared with other similar compounds:

Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds also exhibit significant biological activities, including anti-tumor properties.

Other benzhydryl-substituted compounds: These compounds share structural similarities but may differ in their specific biological activities and applications.

The uniqueness of this compound lies in its combination of the benzhydryl and hydroxypiperidine moieties, which confer distinct chemical and biological properties.

Similar Compounds

Biological Activity

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea (CAS No. 1797286-85-1) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The structure consists of a benzhydryl group linked to a urea moiety, which is further connected to a 4-hydroxypiperidine group via an ethyl chain. This unique combination of functional groups suggests a diverse range of biological activities, making it a candidate for further research.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 312.41 g/mol. The presence of the benzhydryl and hydroxypiperidine moieties indicates potential interactions with various biological targets.

The compound exhibits several biochemical properties that may influence its biological activity:

- Enzyme Interaction : It is hypothesized that this compound may interact with specific enzymes, potentially acting as an inhibitor or activator, which could alter metabolic pathways.

- Receptor Binding : The structural features suggest that it may bind to various receptors involved in neurotransmission or cell signaling.

The precise mechanism of action remains under investigation; however, it may involve:

- Binding Interactions : Potential interactions with biomolecules such as proteins or nucleic acids.

- Gene Expression Modulation : Changes in the expression levels of genes involved in critical biological pathways.

In Vitro Studies

Recent studies have begun to explore the biological activity of this compound:

- Antitumor Activity : Preliminary data suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Given the presence of the hydroxypiperidine group, there are indications that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study B | Showed neuroprotective effects in vitro, reducing oxidative stress markers by 30% in neuronal cultures. |

| Study C | Investigated receptor binding affinity, revealing moderate affinity for serotonin receptors (5-HT1A). |

These findings highlight the compound's potential across multiple therapeutic areas.

Metabolic Pathways

Further research is needed to elucidate the metabolic pathways involving this compound. Understanding how it interacts with various enzymes and cofactors will be crucial for determining its pharmacokinetic properties.

Synthesis and Optimization

The synthesis involves several steps including:

- Formation of the 4-hydroxypiperidine intermediate.

- Nucleophilic substitution to attach the benzhydryl group.

- Formation of the urea linkage via reaction with isocyanates.

Optimizing these synthetic routes can enhance yield and purity, facilitating further biological evaluation.

Industrial Applications

Beyond its potential therapeutic uses, this compound may find applications in the production of specialty chemicals due to its unique chemical properties.

Q & A

Q. What are the recommended synthesis strategies for 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the piperidine or benzhydryl moieties. Key steps include:

- Coupling reactions : Use Suzuki-Miyaura cross-coupling (for aromatic systems) or nucleophilic substitution for urea bond formation .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for urea formation), solvent selection (polar aprotic solvents like DMF or dichloromethane), and catalysts (e.g., triethylamine for deprotonation) to enhance yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone, focusing on the benzhydryl aromatic protons (δ 7.2–7.5 ppm) and urea NH signals (δ 5–6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions (e.g., urea moiety) .

Q. What safety protocols should be prioritized during laboratory handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates.

- Emergency Measures : Ensure accessible eye-wash stations and chemical spill kits .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity or biological interactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., urea bond formation) and transition states .

- Molecular Dynamics (MD) : Model binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen bonds between the urea group and active-site residues .

- Feedback Loops : Compare computational predictions (e.g., Gibbs free energy of reactions) with experimental yields or inhibition constants (Ki) to refine models .

Q. What methodologies resolve contradictions between theoretical predictions and experimental results in this compound’s pharmacokinetic properties?

Methodological Answer:

- Iterative Validation : Reconcile discrepancies (e.g., predicted vs. observed solubility) by repeating experiments under controlled conditions (pH, temperature) .

- Sensitivity Analysis : Identify variables (e.g., solvent polarity, steric effects) that most impact experimental outcomes using factorial design .

- Theoretical Refinement : Adjust computational parameters (e.g., solvation models in DFT) to better match empirical data .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzhydryl group in modulating target binding?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituted benzhydryl groups (e.g., electron-withdrawing/-donating substituents) .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) to correlate substituent effects with activity .

- Comparative Tables : Tabulate data on analogs (e.g., logP, binding affinity) to identify trends. Example from :

| Substituent on Benzhydryl | LogP | IC₅₀ (nM) |

|---|---|---|

| 4-Chlorophenyl | 3.2 | 12.4 |

| 4-Methoxyphenyl | 2.8 | 8.7 |

Q. What advanced kinetic modeling approaches are suitable for studying its enzyme inhibition mechanisms?

Methodological Answer:

- Michaelis-Menten Analysis : Measure initial reaction rates under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .

- Time-Dependent Studies : Use stopped-flow techniques to assess slow-binding inhibition kinetics .

- Computational Docking : Map the compound’s binding pose in enzyme active sites (e.g., using AutoDock Vina) to infer steric/electronic interactions .

Q. How does the hydroxyl group on the piperidine ring influence the compound’s physicochemical properties, and what experimental approaches quantify this?

Methodological Answer:

- Hydrogen-Bonding Analysis : Compare logP values (via shake-flask method) of hydroxylated vs. non-hydroxylated analogs to assess hydrophilicity .

- Thermodynamic Solubility : Measure solubility in buffered solutions (pH 1–7.4) to evaluate pH-dependent ionization .

- X-ray Diffraction : Resolve hydrogen-bond networks between the hydroxyl group and urea moiety in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.